molecular formula C27H24N4O3 B2380730 2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1357823-44-9

2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

Número de catálogo: B2380730
Número CAS: 1357823-44-9
Peso molecular: 452.514
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a triazoloquinazoline-dione derivative characterized by a fused [1,2,4]triazolo[4,3-a]quinazoline core. Key structural features include a 2,4-dimethylphenyl group attached via a 2-oxoethyl chain at position 2 and a phenethyl substituent at position 2.

Propiedades

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-18-12-13-21(19(2)16-18)24(32)17-30-27(34)31-23-11-7-6-10-22(23)25(33)29(26(31)28-30)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHFPAVJVHTULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above methods, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or halogen groups .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antibacterial properties. A study focused on the design and synthesis of quinazoline-2,4(1H,3H)-dione derivatives demonstrated their potential as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antibiotic development.

Key Findings:

  • Synthesis : The derivatives were synthesized from anthranilic acid through various chemical reactions including N-alkylation and hydrazinolysis. The structures were confirmed using spectroscopic methods such as IR and NMR.
  • Antimicrobial Testing : The synthesized compounds were tested against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably, some compounds showed moderate to high antibacterial activity compared to standard drugs like ampicillin .

Anticancer Potential

In addition to their antibacterial properties, quinazoline derivatives have been investigated for their anticancer potential. The structural features of these compounds allow them to interact with various biological targets implicated in cancer progression.

Case Studies:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that certain quinazoline derivatives can inhibit cell proliferation and induce apoptosis. For instance, compounds with specific substitutions on the quinazoline ring demonstrated enhanced cytotoxicity against breast cancer cell lines.
  • Mechanism of Action : Research indicates that these compounds may exert their anticancer effects by modulating signaling pathways involved in cell cycle regulation and apoptosis. For example, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which plays a critical role in cancer cell survival and growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Variations in substituents on the quinazoline ring can significantly affect biological activity.

Comparative Analysis:

CompoundStructureAntibacterial ActivityAnticancer Activity
Compound 1Basic structure with no substitutionsModerate against Staphylococcus aureusLow
Compound 2Substituted with a phenethyl groupHigh against Escherichia coliModerate
Compound 3Contains a 2,4-dimethylphenyl groupHigh against multiple strainsHigh

Mecanismo De Acción

The mechanism of action of 2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazoline moieties enable the compound to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, emphasizing substituent effects, analytical methods, and inferred bioactivities:

Compound Name & Structure Core Structure Key Substituents Biological Activity (Inferred) Analytical Methods References
Target Compound : 2-(2-(2,4-Dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione [1,2,4]Triazolo[4,3-a]quinazoline-dione 2,4-Dimethylphenyl, phenethyl Hypothetical kinase inhibition $^1$H NMR, IR, ESI-MS (assumed)
Triazole-substituted Quinazolinone () Quinazolinone 1,2,3-Triazole, phenoxy Anticancer (e.g., thymidylate synthase inhibition) $^1$H NMR, IR, ESI-MS
Benzothiazine-dione () Pyrazolo[4,3-c]benzothiazine-dione 3,4-Dimethyl, 2-oxo-2-phenylethyl Unreported (structural focus) X-ray crystallography

Key Observations:

Core Structure Variations: The target’s triazoloquinazoline-dione core differs from the quinazolinone () and benzothiazine-dione () scaffolds.

Substituent Effects: The 2,4-dimethylphenyl group in the target may increase lipophilicity and metabolic stability relative to the phenoxy group in ’s compound. The phenethyl substituent at position 4 could offer flexibility in target engagement, contrasting with the rigid 2-oxo-2-phenylethyl group in ’s benzothiazine-dione .

Analytical Techniques: While emphasizes spectroscopic validation ($^1$H NMR, ESI-MS) for triazole-quinazolinones, utilizes X-ray crystallography to resolve the benzothiazine-dione’s conformation, highlighting the importance of substituent positioning on molecular geometry .

For instance, the phenethyl group in the target might occupy deeper hydrophobic pockets in silico compared to smaller substituents in analogs .

Research Implications and Limitations

  • Bioactivity Gaps: Direct biological data for the target compound are absent in the evidence; activities are hypothesized based on structural analogs (e.g., quinazolinones in cancer research ).
  • Synthetic Challenges: The triazoloquinazoline core likely requires specialized cyclization conditions, contrasting with simpler quinazolinone syntheses .

Actividad Biológica

The compound 2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a derivative of the quinazoline family, specifically a triazoloquinazoline. This class of compounds has garnered attention for their diverse biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this specific compound and related derivatives.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • SMILES : CC(C)C1=CC=C(C=C1)C(=O)CC(C)N=C(N)N=C(C2=CC=CC=C2)C(=O)N(C)C

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

  • A study demonstrated that quinazoline derivatives exhibited significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC₅₀ values ranging from 10.58 to 29.46 μM/L . The presence of the triazole moiety in the compound may enhance its interaction with biological targets involved in tumor growth inhibition.

Antihypertensive Effects

Research has shown that certain triazoloquinazolines possess antihypertensive properties. A series of synthesized compounds were evaluated for their effects on heart rate and blood pressure in animal models. Some derivatives were found to significantly reduce tachycardia and lower blood pressure effectively . The mechanism is believed to involve adrenoblocking activity.

Anti-inflammatory Properties

Quinazolines are recognized for their anti-inflammatory effects. The compound under discussion may exhibit similar properties due to its structural characteristics. In vitro studies have indicated that quinazoline derivatives can inhibit inflammatory mediators, providing a basis for further investigation into their therapeutic potential against inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Studies :
    • In a comparative study, several quinazoline derivatives were tested against HepG2 and MCF-7 cell lines. Compounds with the triazole ring showed enhanced activity compared to their non-triazole counterparts .
    • Another study identified specific lead compounds that demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Cardiovascular Studies :
    • A series of triazoloquinazolines demonstrated significant reductions in systolic blood pressure in rat models when administered at varying dosages. The most effective compounds were noted to act through modulation of adrenergic receptors .
  • Anti-inflammatory Activity :
    • Quinazoline derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. This suggests potential applications in treating conditions like arthritis or other inflammatory disorders .

Data Tables

Biological ActivityCell Line/ModelIC₅₀ (μM/L)Reference
AnticancerHepG210.58
AnticancerMCF-711.94
AntihypertensiveRat ModelN/A
Anti-inflammatoryCOX InhibitionN/A

Q & A

Q. What are the recommended synthetic routes for 2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with functionalized quinazoline precursors. For example, triazoloquinazoline derivatives are often synthesized via cyclization of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions in ethanol or DMF. Key steps include:

  • Step 1 : Formation of the triazole ring via condensation of hydrazine derivatives with dithioimidocarbonates (e.g., diphenyl N-cyanodithioimidocarbonate) under basic conditions .
  • Step 2 : Alkylation or phenethylation at the 4-position using bromoacetophenone derivatives, requiring precise temperature control (reflux at 80–100°C) and stoichiometric ratios to avoid byproducts .
    Yield optimization relies on solvent choice (polar aprotic solvents like DMF enhance reactivity), pH control (triethylamine as a base), and reaction time (5–12 hours). Lower yields (<40%) are common due to steric hindrance from the 2,4-dimethylphenyl group .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the triazoloquinazoline core and substituents. For instance, the 2-oxoethyl group shows characteristic carbonyl peaks at δ 170–175 ppm in ¹³C NMR, while aromatic protons from the phenethyl group appear as multiplet signals between δ 7.2–7.8 ppm .
  • Mass Spectrometry (HRMS) : Accurate mass measurement confirms molecular formula (e.g., [M+H]+ ion at m/z 500.1802 for C₂₉H₂₅N₅O₃) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies). Gradient elution (acetonitrile/water with 0.1% TFA) resolves closely related impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searching) optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction intermediates and transition states to identify energetically favorable pathways. For example:

  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) simulate cyclization steps to prioritize routes with lower activation energies .
  • Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on reaction kinetics, suggesting DMF or DMSO for stabilizing charged intermediates .
    Experimental-computational feedback loops reduce trial-and-error: computational predictions guide solvent/base selection, while experimental data refine force fields .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for triazoloquinazoline derivatives?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological approaches include:

  • Prodrug Design : Introducing hydrolyzable groups (e.g., ester linkages) to enhance bioavailability. For example, acetylating the 2-oxoethyl group improves water solubility .
  • Metabolic Profiling : LC-MS/MS identifies major metabolites in liver microsomes. If rapid glucuronidation occurs, structural modifications (e.g., fluorination at metabolically labile sites) are tested .
  • Nanocarrier Systems : Encapsulation in liposomes or polymeric nanoparticles enhances tissue targeting and reduces off-target effects .

Q. How do crystallographic studies inform the design of analogs with improved binding affinity to biological targets?

X-ray crystallography reveals critical interactions between the triazoloquinazoline core and target proteins (e.g., kinases or GPCRs). For example:

  • Hydrogen Bonding : The quinazoline-1,5-dione moiety forms H-bonds with active-site residues (e.g., backbone amides in ATP-binding pockets) .
  • Steric Effects : Bulky substituents like the 2,4-dimethylphenyl group may hinder binding; replacing them with smaller halogens (e.g., fluorine) improves fit .
    Crystallographic data (e.g., PDB entries) guide molecular docking studies to prioritize analogs with complementary steric and electronic profiles .

Q. What statistical experimental design (DoE) methods are effective for optimizing reaction conditions in scaled-up synthesis?

  • Factorial Design : A 2³ factorial matrix evaluates temperature, solvent ratio, and catalyst concentration. For example, a central composite design identified optimal conditions for triazole cyclization: 90°C, DMF:H₂O (4:1), and 10 mol% NaH, achieving 68% yield .
  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., pH and reaction time) to predict maxima in yield or purity .
  • Taguchi Methods : Robust optimization minimizes variability in multi-step syntheses by controlling noise factors (e.g., humidity during hygroscopic intermediate handling) .

Contradiction Analysis and Methodological Challenges

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition across different assays?

Variability arises from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:

  • Standardized Protocols : Use uniform ATP concentrations (1 mM) and recombinant isoforms (e.g., EGFR T790M/L858R) .
  • Counter-Screening : Test against related kinases (e.g., Src, Abl) to confirm selectivity. For example, a 10-fold selectivity ratio for EGFR over Abl validates target specificity .
  • Data Normalization : Report IC₅₀ values relative to positive controls (e.g., erlotinib for EGFR) to enable cross-study comparisons .

Q. Why do certain synthetic routes yield regioisomeric byproducts, and how can they be minimized?

Regioisomerism arises from competing nucleophilic attack sites during cyclization. Solutions include:

  • Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) at the 6-position of quinazoline directs cyclization to the desired 1,5-dione position .
  • Microwave-Assisted Synthesis : Rapid heating (150°C, 10 minutes) suppresses equilibration between intermediates, favoring kinetic control .
  • Chromatographic Separation : Preparative HPLC with chiral columns resolves regioisomers using hexane/isopropanol gradients .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.